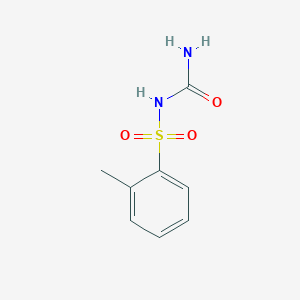![molecular formula C15H16N4O2S2 B2668354 (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine CAS No. 866049-39-0](/img/structure/B2668354.png)
(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a sulfanyl group, and a triazolothiadiazine group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving hydrazonoyl halides and alkyl carbothioates . The structures of the synthesized compounds are usually confirmed by IR, NMR, and high-resolution mass spectra .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed using techniques like IR spectroscopy, NMR spectroscopy, and high-resolution mass spectrometry . Single crystal X-ray diffraction may also be used .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of reagents like hydrazonoyl halides and alkyl carbothioates .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial Properties : Some novel 1,2,4-triazole derivatives exhibit good to moderate antimicrobial activities. The synthesis of these compounds involves various primary amines and Schiff base formations, indicating a versatile approach to targeting different microbial strains (Bektaş et al., 2007).
Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been shown to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates, suggesting potential for agricultural applications (Moran, 2003).
Anticancer Activity : Research into metal ion complexes derived from tetrazole-triazole compounds has demonstrated that gold (III) complexes exhibit higher cytotoxicity against cancer cell lines compared to nickel (II) complexes, indicating a promising avenue for the development of new anticancer agents (Ghani & Alabdali, 2022).
Synthetic Flexibility : The chemical space around triazole and thiazole derivatives allows for the creation of a wide array of compounds with potential biological activities. This includes the development of compounds with fungicidal activity, showcasing the versatility and potential utility of these chemical frameworks in addressing various biological challenges (El-Telbani et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-methoxy-2-(3-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-14(23-15-16-9-17-19(10)15)13(18-21-3)8-22-12-6-4-5-11(7-12)20-2/h4-7,9H,8H2,1-3H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWIWDIISAOMNE-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOC)CSC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OC)/CSC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2668273.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2668275.png)
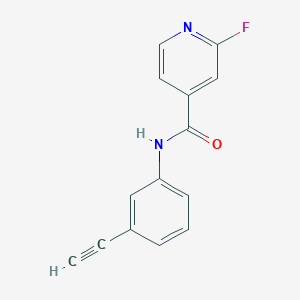
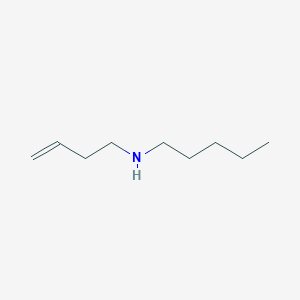
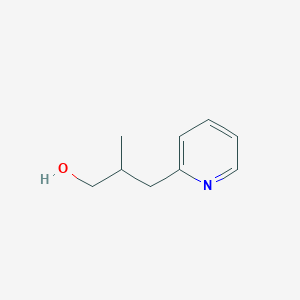
![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)
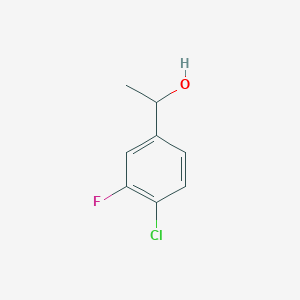
![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)
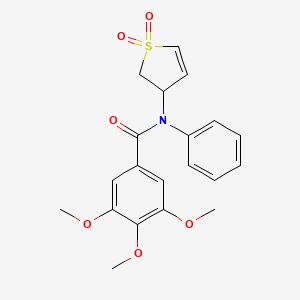
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate](/img/structure/B2668288.png)
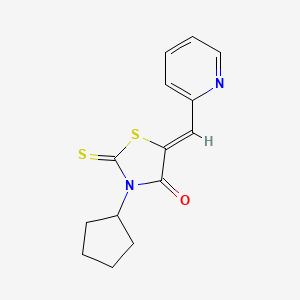
![methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2668291.png)
